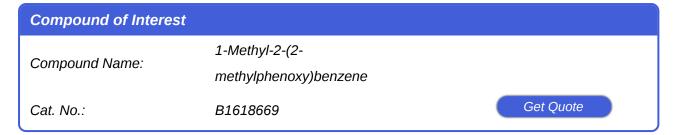


Application Notes and Protocols: 1H NMR Characterization of Di-o-tolyl Ether

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Di-o-tolyl ether is an aromatic ether that finds applications in organic synthesis and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a fundamental technique for the structural elucidation and purity assessment of such organic molecules. This document provides a detailed protocol for the ¹H NMR characterization of di-o-tolyl ether, including predicted spectral data and a standard experimental workflow.

Predicted ¹H NMR Data

Due to the structural symmetry of di-o-tolyl ether, the two tolyl groups are chemically equivalent. Within each tolyl group, the four aromatic protons are chemically distinct, as are the three methyl protons. The predicted ¹H NMR spectral data for di-o-tolyl ether in a standard deuterated solvent like CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Data for Di-o-tolyl Ether



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-6/H-6'	6.85	d	7.6	2H
H-3/H-3'	7.15	d	7.5	2H
H-4/H-4'	7.20	t	7.6	2H
H-5/H-5'	7.25	t	7.5	2H
-СН3	2.25	S	-	6H

Note: The predicted values are generated based on established NMR prediction algorithms and may vary slightly from experimental results.

Experimental Protocol

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of di-o-tolyl ether.

- 1. Sample Preparation
- Materials:
 - Di-o-tolyl ether (sample)
 - Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
 - NMR tube (5 mm diameter)
 - Pipette and tips
 - Vortex mixer
- Procedure:
 - Weigh approximately 5-10 mg of di-o-tolyl ether directly into a clean, dry vial.



- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
- Gently vortex the vial to ensure the sample is completely dissolved.
- Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Ensure the liquid height in the NMR tube is at least 4 cm.
- Cap the NMR tube securely.
- 2. NMR Data Acquisition
- Instrument: 400 MHz (or higher) NMR spectrometer
- Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ)
- · Parameters:
 - Locking and Shimming:
 - Insert the sample into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the CDCl₃.
 - Perform automatic or manual shimming to optimize the magnetic field homogeneity.
 - Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans (NS): 16 (can be increased for dilute samples).
 - Receiver Gain (RG): Set automatically or adjust manually to avoid signal clipping.
 - Acquisition Time (AQ): 2-4 seconds.
 - Relaxation Delay (D1): 1-2 seconds.



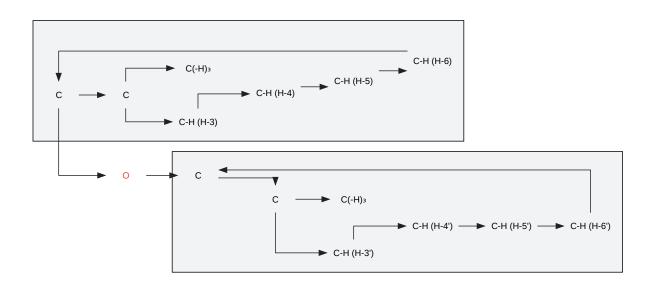
- Spectral Width (SW): 0-12 ppm.
- Temperature: 298 K (25 °C).
- 3. Data Processing
- Software: NMR data processing software (e.g., MestReNova, TopSpin)
- Procedure:
 - Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz)
 and perform a Fourier transform.
 - Phase Correction: Manually or automatically correct the phase of the spectrum.
 - Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
 - Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
 - Integration: Integrate the area under each peak to determine the relative number of protons.
 - Peak Picking: Identify and label the chemical shift of each peak.
 - Multiplicity Analysis: Determine the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for relevant signals.

Visualizations

Chemical Structure and Proton Environments

The following diagram illustrates the chemical structure of di-o-tolyl ether with the distinct proton environments labeled according to the assignments in Table 1.





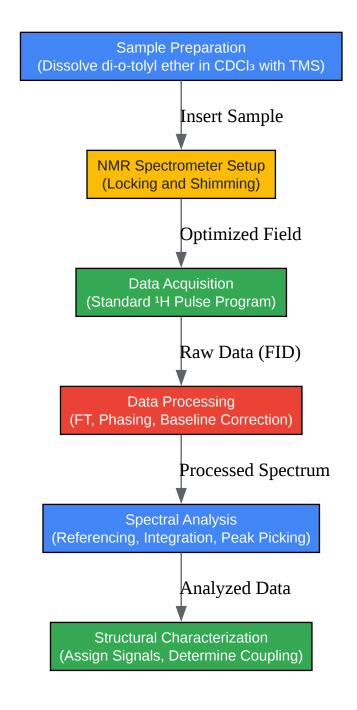
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Caption: Chemical structure of di-o-tolyl ether with proton assignments.

Experimental Workflow

This diagram outlines the logical flow of the ¹H NMR characterization process, from sample preparation to final data analysis.





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Caption: Workflow for ¹H NMR characterization of di-o-tolyl ether.

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